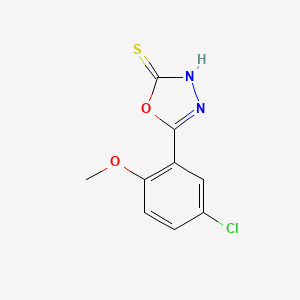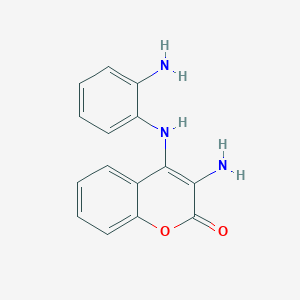
1-テオブロミン酢酸
概要
説明
1-テオブロミン酢酸は、分子式がC₉H₁₀N₄O₄、分子量が238.20 g/molである化学化合物です 。これは、カカオ豆に含まれる有名なキサンチンアルカロイドであるテオブロミンの誘導体です。この化合物は、テオブロミン部分と酢酸基が結合した独自の構造が特徴です。
科学的研究の応用
1-Theobromineacetic acid has several scientific research applications:
Chemistry: It is used in the study of cocrystal formation and mechanochemical synthesis.
Biology: The compound’s effects on biological systems are studied to understand its potential therapeutic applications.
Industry: The compound is used in the development of new materials with unique physicochemical properties.
作用機序
1-テオブロミン酢酸の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。テオブロミンと同様に、アデノシン受容体を阻害し、ホスホジエステラーゼ阻害剤として作用する可能性があります 。これにより、血管拡張、利尿、中枢神経系の刺激など、さまざまな生理学的効果が生じます .
類似の化合物との比較
1-テオブロミン酢酸は、テオフィリンやカフェインなどの他のキサンチン誘導体と構造的に似ています 。これは、テオブロミン部分に結合した酢酸基を含む特定の構造で独特です。この構造の違いにより、独特の物理化学的特性と潜在的な用途が与えられています。類似の化合物には、以下が含まれます。
テオブロミン: カカオ豆に含まれるキサンチンアルカロイド。
テオフィリン: 呼吸器疾患の治療に使用される気管支拡張剤。
カフェイン: コーヒーや紅茶に一般的に含まれる中枢神経系興奮剤.
生化学分析
Biochemical Properties
1-Theobromineacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It interacts with enzymes such as phosphodiesterases, which are responsible for breaking down cyclic nucleotides like cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting these enzymes, 1-Theobromineacetic acid can increase the levels of cyclic nucleotides, leading to enhanced cellular signaling. Additionally, it interacts with adenosine receptors, blocking their activity and thereby influencing neurotransmission and cardiovascular functions .
Cellular Effects
1-Theobromineacetic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting phosphodiesterases, 1-Theobromineacetic acid can enhance cyclic adenosine monophosphate-mediated signaling pathways, leading to increased lipolysis in adipocytes and improved glucose uptake in muscle cells. Furthermore, its interaction with adenosine receptors can affect neurotransmitter release, impacting neuronal activity and potentially offering neuroprotective effects .
Molecular Mechanism
The molecular mechanism of 1-Theobromineacetic acid involves its binding interactions with specific biomolecules. By inhibiting phosphodiesterases, it prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, 1-Theobromineacetic acid acts as an antagonist to adenosine receptors, blocking the binding of adenosine and preventing its inhibitory effects on neurotransmission. This dual mechanism of enzyme inhibition and receptor antagonism underlies the compound’s diverse physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Theobromineacetic acid can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 1-Theobromineacetic acid remains stable under controlled conditions, but prolonged exposure to extreme conditions can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained exposure leading to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Theobromineacetic acid in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cognitive function and improve cardiovascular health. At higher doses, it can lead to adverse effects such as gastrointestinal disturbances, increased heart rate, and potential toxicity. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
1-Theobromineacetic acid is involved in several metabolic pathways, including those related to the metabolism of methylxanthines. It is metabolized primarily in the liver by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-Theobromineacetic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of 1-Theobromineacetic acid within tissues is also dependent on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-Theobromineacetic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm, where it interacts with enzymes and receptors, or to the nucleus, where it can influence gene expression. Understanding the subcellular localization of 1-Theobromineacetic acid provides insights into its precise mechanisms of action and potential therapeutic applications .
準備方法
1-テオブロミン酢酸は、さまざまな方法で合成できます。一般的なアプローチの1つは、テオブロミン:シュウ酸共結晶の機械化学合成です 。この方法は、通常、迅速でほぼ定量的であり、副生成物の形成なしに進む機械化学反応を使用しています。別の方法は、メチル尿素とシアノ酢酸を出発物質とし、縮合、ニトロソ化、還元、アシル化、環化、メチル化などの一連の反応を行う方法です .
化学反応の分析
1-テオブロミン酢酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、一般的な還元剤を使用して行うことができます。
置換: この化合物は、置換反応を起こすことができ、その際、1つの官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 .
科学研究への応用
1-テオブロミン酢酸には、いくつかの科学研究への応用があります。
化学: これは、共結晶形成と機械化学合成の研究に使用されています.
生物学: この化合物が生物系に与える影響は、その潜在的な治療応用を理解するために研究されています。
類似化合物との比較
1-Theobromineacetic acid is structurally similar to other xanthine derivatives such as theophylline and caffeine . it is unique in its specific structure, which includes an acetic acid group linked to the theobromine moiety. This structural difference imparts distinct physicochemical properties and potential applications. Similar compounds include:
Theobromine: A xanthine alkaloid found in cocoa beans.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Caffeine: A central nervous system stimulant commonly found in coffee and tea.
特性
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSCXLOPJCPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204672 | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-56-2 | |
| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Theobromineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-THEOBROMINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl]acetamide](/img/structure/B1218683.png)
![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)





![[2-(trimethylazaniumyl)ethyl]phosphonate](/img/structure/B1218692.png)

![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)
